molecular formula C10H13ClN2O3 B1398587 tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate CAS No. 1269291-05-5

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate

Cat. No. B1398587
M. Wt: 244.67 g/mol
InChI Key: XYLIXPPZYWDTRA-UHFFFAOYSA-N
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Description

“tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 171178-45-3 . It is a white to yellow to brown solid and is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of “tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” could potentially involve the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” can be represented by the InChI Code: 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3, (H,13,14) .


Physical And Chemical Properties Analysis

“tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” has a molecular weight of 228.68 . It is a white to yellow to brown solid and should be stored in a refrigerator .

Scientific Research Applications

Environmental Remediation and Pollution Control

Decomposition of Methyl Tert-Butyl Ether (MTBE)

Studies have explored the decomposition of MTBE, a compound structurally related to tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate, in environmental settings. For instance, the application of radio frequency plasma reactors has been demonstrated for decomposing MTBE, potentially hinting at methods for removing related compounds from the environment (Hsieh et al., 2011).

Biodegradation and Environmental Fate

Biodegradation of Ethyl tert-Butyl Ether (ETBE)

Research on the biodegradation of ETBE, another ether oxygenate like MTBE, suggests that microorganisms can decompose similar compounds, potentially including tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate under certain conditions. This can offer insights into natural attenuation processes and bioremediation strategies for related contaminants in soil and groundwater (Thornton et al., 2020).

Chemical Synthesis and Industrial Applications

Synthesis of Complex Molecules

The compound could potentially serve as an intermediate in the synthesis of complex molecules, such as pharmaceuticals or agrochemicals. Research into synthetic routes for compounds like vandetanib, which involves tert-butyl groups and pyridine derivatives, could provide a template for utilizing tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate in similar synthetic pathways (Mi, 2015).

Safety And Hazards

The safety information for “tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(6-chloro-4-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-6-5-12-8(11)4-7(6)14/h4-5H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLIXPPZYWDTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143868
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate

CAS RN

1269291-05-5
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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